3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one
Overview
Description
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to its phenyl rings, making it a halogenated ketone. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for the large-scale synthesis of halogenated ketones.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the halogen atoms.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The presence of halogen atoms can enhance the compound’s binding affinity to its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one
- 3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one
- 3-(4-Chlorophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one
Uniqueness
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one is unique due to the specific combination of bromine, chlorine, and fluorine atoms on its phenyl rings. This unique halogenation pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-14(18)13(17)9-11/h1-2,4-7,9H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYOOPKJBRMKTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190818 | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-66-5 | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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